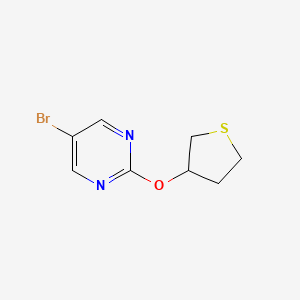

5-Bromo-2-(thiolan-3-yloxy)pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

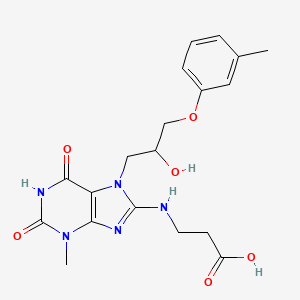

5-Bromo-2-(thiolan-3-yloxy)pyrimidine is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. This compound is a pyrimidine derivative that contains a thiolan ring and a bromine atom attached to the pyrimidine ring. The unique structure of this compound makes it an attractive target for synthesis and research.

Aplicaciones Científicas De Investigación

Radiosensitizing Activity in Cancer Treatment

5-Bromo-2-(thiolan-3-yloxy)pyrimidine, as a halogen-substituted pyrimidine, is noted for its radiosensitizing activity, particularly in the context of cancer therapy. Studies demonstrate that halogenated pyrimidines like 5-bromouracil enhance the effectiveness of radiotherapy by producing highly reactive radicals that contribute to cancer cell damage. Specifically, 5-bromocytosine, a related compound, upon electron interaction, forms the cytN• radical, suggesting a potential mechanism for radiosensitization by facilitating DNA damage in cancer cells under radiation therapy (Kumar & Sevilla, 2017).

Antiviral Activity

Research on 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines has revealed that halogen substitution at the 5 position, including with bromo groups, exhibits marked antiretroviral activity. This finding underscores the potential of this compound derivatives in inhibiting retrovirus replication in cell cultures, offering a path to new antiviral therapies (Hocková et al., 2003).

Spectroscopic and Computational Analysis

A study focused on 5-bromo-2-hydroxy pyrimidine, closely related to this compound, provided insights into its molecular structure and properties through spectroscopic and computational analyses. The research highlighted the compound's electronic properties and potential for interaction with biological molecules, suggesting applications in molecular biology and chemistry research (Chandralekha et al., 2020).

Synthesis of Marine Alkaloids

This compound and its derivatives have been utilized in the synthesis of marine alkaloids, such as variolin B and deoxyvariolin B. These compounds, with their unique heterocyclic cores, are of interest for their potential anticancer properties. The research underscores the versatility of halogenated pyrimidines in synthesizing complex molecules with significant biological activity (Baeza et al., 2010).

Mecanismo De Acción

Target of Action

Bromopyrimidines, such as “5-Bromo-2-(thiolan-3-yloxy)pyrimidine”, are often used in research due to their antiviral and antineoplastic properties . They are known to interact with the DNA of replicating cells, acting as a structural analogue of thymidine .

Biochemical Pathways

Bromopyrimidines are known to affect dna synthesis and replication, which can have downstream effects on cell division and growth .

Result of Action

Bromopyrimidines can cause cell death by interfering with dna replication and transcription .

Propiedades

IUPAC Name |

5-bromo-2-(thiolan-3-yloxy)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2OS/c9-6-3-10-8(11-4-6)12-7-1-2-13-5-7/h3-4,7H,1-2,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDTIHWXZIJOLFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1OC2=NC=C(C=N2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(9H-Fluoren-9-ylmethoxycarbonyl)-5,6,7,9-tetrahydroimidazo[1,2-a][1,4]diazepine-6-carboxylic acid](/img/structure/B2557647.png)

![N-cycloheptyl-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2557650.png)

![4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methylbenzo[d]thiazol-2-yl)butanamide](/img/structure/B2557652.png)

![2-cyano-N'-[(4-methylphenyl)sulfonyl]acetohydrazide](/img/structure/B2557657.png)

![methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2557666.png)

![1-Methyl-hexahydropyrrolo[3,4-B]pyrrole dihydrochloride](/img/structure/B2557668.png)